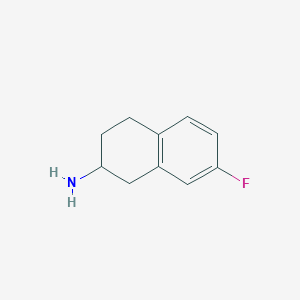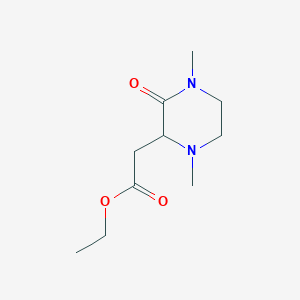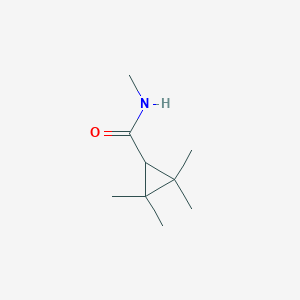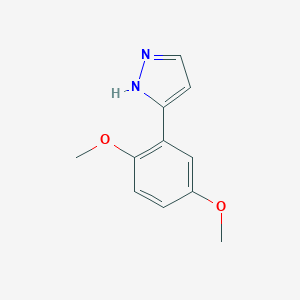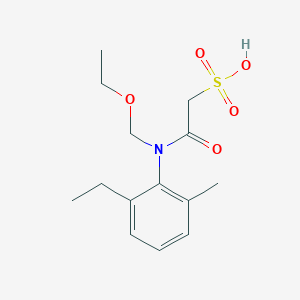
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as fluorinated polyimides and other aromatic polyimides, involves the nucleophilic substitution reaction of chloro-nitrobenzotrifluoride and di-tert-butylhydroquinone, followed by catalytic reduction with hydrazine and Pd/C (Yang & Hsiao, 2004). These methods provide a foundation for understanding the synthesis process of Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, emphasizing the importance of precise reaction conditions and catalysts to achieve the desired product.
Molecular Structure Analysis
The molecular structure of compounds closely related to Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate has been characterized using X-ray crystallography and DFT analyses (Çolak et al., 2021). These analyses reveal the intricate details of the molecular geometry, including bond lengths and angles, which are crucial for understanding the chemical behavior and reactivity of the compound.
Chemical Reactions and Properties
Research has shown that related aromatic compounds undergo various chemical reactions, such as nucleophilic substitution and cycloadditions, which significantly alter their chemical properties (Clendenning et al., 2000). These reactions are essential for functionalizing the compound and enhancing its utility in different applications.
Physical Properties Analysis
The physical properties of compounds similar to Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, such as solubility, tensile strength, and glass-transition temperatures, have been extensively studied (Yang & Hsiao, 2004). These properties are influenced by the molecular structure and dictate the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are determined by the compound's functional groups and molecular framework. Studies on related compounds have highlighted the importance of tert-butyl groups in influencing these chemical properties (Senboku et al., 2011).
Applications De Recherche Scientifique
Environmental and Health Impact Studies
Research on synthetic phenolic antioxidants, including compounds structurally related to di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, has shown their widespread presence in various environmental matrices and potential for human exposure. These studies suggest that some synthetic phenolic antioxidants may cause hepatic toxicity, possess endocrine-disrupting effects, or even be carcinogenic. Investigations into the environmental behavior of novel high molecular weight synthetic phenolic antioxidants and their potential health effects are recommended, highlighting the need for developing alternatives with lower toxicity and environmental impact (Liu & Mabury, 2020).
Application in Plastic Scintillators
Plastic scintillators, which are materials that fluoresce in response to ionizing radiation, have been improved through the incorporation of various luminescent dyes. Research into polymethyl methacrylate-based scintillators indicates that specific structural modifications, including the use of compounds similar to di-tert-butyl 5-aminobenzene-1,3-dicarboxylate, can enhance their scintillation efficiency, optical transparency, and stability against thermal, light, and radiation damage. Such advancements underscore the importance of chemical innovation in developing more effective materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).
Advanced Oxidation Processes
The degradation of persistent organic pollutants through advanced oxidation processes (AOPs) is a critical area of environmental research. Studies have explored the efficiency of AOPs in breaking down compounds like acetaminophen, leading to the identification of various by-products and their biotoxicity. Such research not only informs on the effectiveness of AOPs but also on the environmental and health risks associated with the degradation products, guiding the development of more sustainable and less harmful water treatment technologies (Qutob et al., 2022).
Propriétés
IUPAC Name |
ditert-butyl 5-aminobenzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)20-13(18)10-7-11(9-12(17)8-10)14(19)21-16(4,5)6/h7-9H,17H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLMUGBKHWIFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)N)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646549 |
Source


|
| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
CAS RN |
167993-12-6 |
Source


|
| Record name | Di-tert-butyl 5-aminobenzene-1,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

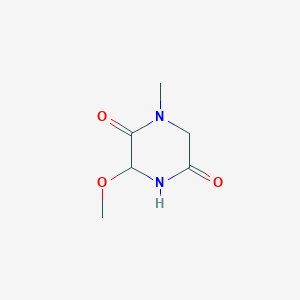
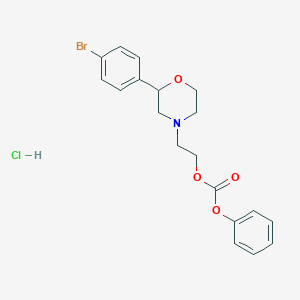
![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
